An In-Depth Technical Guide to 2-Isobutoxyaniline: Synthesis, Properties, and Applications in Drug Development
An In-Depth Technical Guide to 2-Isobutoxyaniline: Synthesis, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Isobutoxyaniline, also known as 2-(2-methylpropoxy)aniline, is an aromatic amine and a key chemical intermediate in the synthesis of a variety of more complex molecules. Its structural features, comprising an aniline (B41778) core with an isobutoxy group at the ortho position, make it a valuable building block in the pharmaceutical industry. Aniline and its derivatives are fundamental precursors in the development of a wide range of therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methods, and applications of 2-isobutoxyaniline, with a focus on its role in drug discovery and development.
Physicochemical and Toxicological Properties
A clear understanding of the physicochemical and toxicological properties of 2-isobutoxyaniline is essential for its safe handling, application in synthesis, and for predicting the characteristics of its downstream products. The following tables summarize the key properties of this compound.
| Identifier | Value |
| CAS Number | 104065-95-4 |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Synonyms | 2-(2-Methylpropoxy)aniline, 2-isobutoxyphenylamine |
| Purity | 99.82%[1] |
| Appearance | Liquid |
| Solubility | DMSO: 125 mg/mL (756.52 mM)[1] |
| Toxicology and Safety | Information |
| General Hazards | Like many aniline derivatives, 2-isobutoxyaniline should be handled with care as it may be toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation. |
| Handling Precautions | Use in a well-ventilated area, wear protective gloves, clothing, and eye protection. Avoid breathing vapors. |
| First Aid Measures | In case of contact, wash skin with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. |
Synthesis of 2-Isobutoxyaniline
The synthesis of 2-isobutoxyaniline can be achieved through a variety of methods common in organic chemistry for the preparation of substituted anilines. A prevalent and effective method is a two-step process involving a Williamson ether synthesis followed by the reduction of a nitro group. This approach is advantageous due to the ready availability of the starting materials.[2][3]
Experimental Protocol: A Representative Two-Step Synthesis
This protocol is adapted from the synthesis of structurally similar 2-alkoxy anilines.
Step 1: Williamson Ether Synthesis of 1-Isobutoxy-2-nitrobenzene
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitrophenol (B165410) (1 equivalent) in a suitable polar aprotic solvent such as acetone (B3395972) or DMF.
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Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
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Addition of Alkylating Agent: To the stirred suspension, add isobutyl bromide (1.2 equivalents) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.
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Purification: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-isobutoxy-2-nitrobenzene, which can be purified further by column chromatography.
Step 2: Reduction of 1-Isobutoxy-2-nitrobenzene to 2-Isobutoxyaniline
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Reaction Setup: Dissolve the 1-isobutoxy-2-nitrobenzene (1 equivalent) from the previous step in ethanol (B145695) or methanol (B129727) in a flask suitable for hydrogenation.
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Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation with hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, until the starting material is consumed (monitored by TLC).
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Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
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Isolation: Concentrate the filtrate under reduced pressure to yield 2-isobutoxyaniline. The crude product can be purified by vacuum distillation or column chromatography if necessary.
Applications in Drug Development
2-Isobutoxyaniline serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4][5] Its structure allows for further functionalization at the amino group or on the aromatic ring, leading to the creation of diverse molecular scaffolds for drug discovery.
A specific application of 2-isobutoxyaniline is in the synthesis of 2-substituted pyrazoleamino-4-substituted amino-5-pyrimidine formamide (B127407) compounds. These compounds have been investigated for their potential therapeutic applications, and 2-isobutoxyaniline is a key starting material in their multi-step synthesis, as detailed in patent WO2020187292A1.[4]
Analytical Methods
The purity and identity of 2-isobutoxyaniline are critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for the analysis of aniline derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for the separation and quantification of non-volatile and thermally labile compounds like 2-isobutoxyaniline. A reversed-phase HPLC method is generally suitable.
Representative HPLC Protocol
| Parameter | Condition |
| HPLC System | Standard system with a pump, autosampler, column oven, and UV-Vis detector |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or 280 nm[6] |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds. For polar compounds like anilines, derivatization may be necessary to improve volatility and peak shape.[7]
Representative GC-MS Protocol
| Parameter | Condition |
| GC System | Gas chromatograph coupled to a mass spectrometer |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent[7] |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 400 amu |
Visualized Workflows
To provide a clearer understanding of the processes involved with 2-isobutoxyaniline, the following diagrams, generated using the DOT language, illustrate the general workflow for its synthesis and subsequent analysis.
Caption: General workflow for the two-step synthesis of 2-isobutoxyaniline.
Caption: A typical workflow for the analytical quality control of 2-isobutoxyaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
